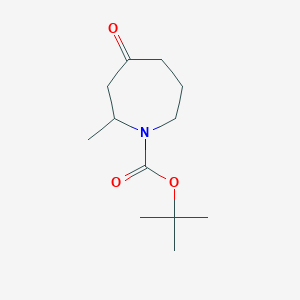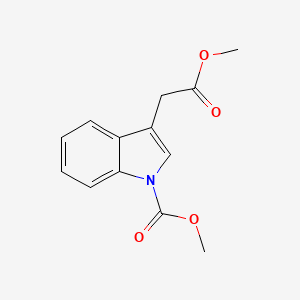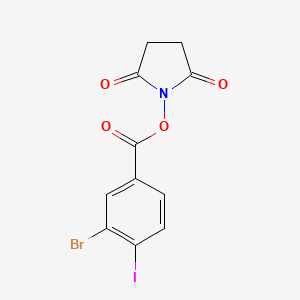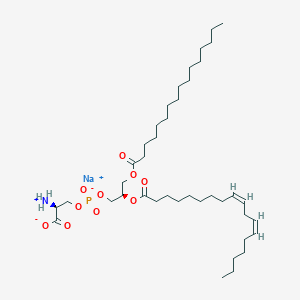
Phosphatidylserine(soy)(RG)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphatidylserine (soy) (RG) is a phospholipid that plays a crucial role in the structure and function of cell membranes. It is predominantly found in the inner leaflet of the plasma membrane and is involved in various cellular processes, including cell signaling, apoptosis, and membrane fluidity. Phosphatidylserine is essential for the normal functioning of neuronal cell membranes and is known to support cognitive functions and memory.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through a multicomponent reaction involving protected glycerol, protected serine, and a suitable phosphorus reagent. The key step involves the formation of a phosphate intermediate, which is then deprotected and acylated to yield phosphatidylserine. This method allows for the production of phosphatidylserine with specific fatty acid compositions .
Industrial Production Methods: Industrial production of phosphatidylserine often involves enzymatic conversion methods. For example, phospholipase D from Streptomyces chromofuscus can be used to convert phosphatidylcholine to phosphatidylserine in the presence of L-serine. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Phosphatidylserine can be hydrolyzed by phospholipases to yield fatty acids and glycerophosphoserine.
Oxidation: Oxidative conditions can lead to the formation of oxidized phosphatidylserine, which may have different biological activities.
Major Products:
Hydrolysis: Fatty acids and glycerophosphoserine.
Oxidation: Oxidized phosphatidylserine.
Substitution: Phosphatidylcholine and phosphatidylethanolamine.
Scientific Research Applications
Phosphatidylserine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study membrane dynamics and lipid-protein interactions.
Biology: Plays a role in cell signaling, apoptosis, and membrane structure.
Medicine: Phosphatidylserine supplementation has been shown to improve cognitive functions, memory, and attention in both healthy individuals and those with cognitive impairments.
Mechanism of Action
Phosphatidylserine exerts its effects by modulating the activity of various signaling pathways. It activates protein kinase C, which is involved in memory function and neuronal survival. During apoptosis, phosphatidylserine is externalized to the outer leaflet of the plasma membrane, where it serves as a signal for phagocytosis. This externalization is mediated by phospholipid scramblases .
Comparison with Similar Compounds
Phosphatidylserine is unique among phospholipids due to its specific role in cell signaling and apoptosis. Similar compounds include:
Phosphatidylcholine: Involved in membrane structure and lipid metabolism.
Phosphatidylethanolamine: Plays a role in membrane fusion and cell signaling.
Phosphatidylinositol: Involved in signal transduction and membrane trafficking.
Phosphatidylserine stands out due to its specific involvement in cognitive functions and its role as a marker for apoptotic cells, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b13-11-,18-17-;/t36-,37+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLLCKLCLMRAPV-WHVRKWPVSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H73NNaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-3,9-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8266845.png)

![2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B8266872.png)
![(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride](/img/structure/B8266875.png)


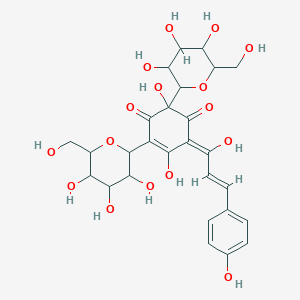
![1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B8266918.png)
